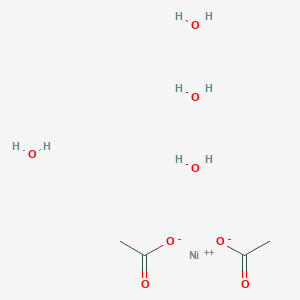

Nickel acetate tetrahydrate

概述

描述

Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) is a hydrated transition metal salt widely used in materials science, catalysis, and energy storage. Its molecular weight is 248.83 g/mol, and it crystallizes with four water molecules, influencing its solubility and reactivity . Key applications include:

- Catalysis: Precursor for single-atom catalysts (SACs) and electrocatalysts .

- Energy Storage: Cathode material synthesis for lithium-ion batteries .

- Nanomaterials: Fabrication of NiCo₂O₄ nanostructures for supercapacitors .

- Electrodes: Transparent electrodes for water oxidation and perovskite solar cells .

Its density is reported as 1.744 g/cm³ (1,744 kg/m³), critical for solvent-based processing . Thermal decomposition studies highlight its phase transitions and intermediate hydroxides formation under heating .

准备方法

Synthetic Routes and Reaction Conditions: Nickel acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of nickel carbonate in acetic acid, followed by the crystallization of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the use of nickel metal or nickel oxide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be dehydrated by heating or by reaction with acetic anhydride .

化学反应分析

Types of Reactions: Nickel acetate tetrahydrate undergoes various chemical reactions, including:

Oxidation: Nickel acetate can be oxidized to form nickel oxide.

Reduction: It can be reduced to metallic nickel using reducing agents such as sodium borohydride.

Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Sodium borohydride is commonly used as a reducing agent under mild conditions.

Substitution: Various ligands can be introduced in solution under controlled pH and temperature.

Major Products:

- Nickel oxide (NiO)

- Metallic nickel (Ni)

- Nickel complexes with different ligands

科学研究应用

Industrial Applications

1. Electroplating

Nickel acetate tetrahydrate is primarily used in electroplating processes. It serves as a nickel source for depositing nickel coatings on various substrates, enhancing corrosion resistance and surface hardness. The compound is favored for its ability to produce high-quality nickel deposits, making it essential in industries such as automotive and electronics .

2. Textile Industry

In textile manufacturing, nickel acetate acts as a mordant, facilitating the dyeing process. It helps fix dyes to fabrics, improving colorfastness and vibrancy. This application is particularly relevant in producing high-quality textiles that require durable coloration .

3. Catalysis

This compound is employed as a catalyst in various chemical reactions, including the synthesis of organic compounds and the production of polynuclear nickel complexes used in molecular magnetism . Its catalytic properties are harnessed in the preparation of nickel oxide (NiO) through sol-gel methods, which is integral for applications in gas sensors and electrochromic devices .

Nanotechnology Applications

1. Nanocomposites

Recent studies have highlighted the use of this compound in synthesizing nanocomposites. For instance, it serves as a precursor in producing nickel/nickel nitride nanocomposites via deep eutectic solvents. These materials exhibit promising properties for catalysis and energy storage applications .

2. Supercapacitors and Batteries

The compound is also utilized in the hydrothermal synthesis of nanostructured materials like nickel diselenide (NiSe), which are essential for supercapacitors and lithium-ion batteries . These advanced materials contribute to enhanced energy storage capabilities and efficiency.

Case Study 1: Electroplating Efficiency

A recent study investigated the efficiency of this compound in electroplating applications. The results indicated that using this compound resulted in smoother and more uniform coatings compared to traditional nickel sources. The electroplated layers exhibited superior adhesion and durability under various environmental conditions.

Case Study 2: Textile Dyeing Process

In a comparative analysis of dyeing agents, textiles treated with nickel acetate demonstrated significantly improved color retention after multiple washes compared to untreated fabrics. This finding underscores its effectiveness as a mordant in textile applications.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electroplating | Nickel coating on substrates | Enhanced corrosion resistance, surface hardness |

| Textile Industry | Dye mordant | Improved colorfastness and vibrancy |

| Catalysis | Precursor for organic synthesis | Facilitates complex chemical reactions |

| Nanotechnology | Synthesis of nanocomposites | Enhanced properties for catalysis and energy storage |

| Energy Storage | Production of NiSe | Improved efficiency in supercapacitors and batteries |

作用机制

Nickel acetate tetrahydrate can be compared with other nickel salts such as:

- Nickel chloride (NiCl₂)

- Nickel nitrate (Ni(NO₃)₂)

- Nickel sulfate (NiSO₄)

Uniqueness:

- Solubility: this compound is highly soluble in water and polar solvents, unlike some other nickel salts.

- Applications: It is particularly useful in electroplating and as a precursor for nickel-based nanostructures .

相似化合物的比较

Comparison with Similar Transition Metal Acetates

Chemical and Physical Properties

The table below compares nickel acetate tetrahydrate with cobalt, zinc, and manganese acetates:

Key Observations :

- Hydration : Nickel and cobalt acetates are tetrahydrated, while zinc is dihydrated, affecting solubility and thermal stability.

- Purity : Nickel acetate typically has 98–99% purity (Junsei Chemical, Sigma-Aldrich), while cobalt acetate reaches 99% (Alfa Aesar) .

- Density : Nickel acetate’s density (1.744 g/cm³) is critical for solution-based deposition in solar cells .

(b) Thermal Behavior

- Nickel Acetate : Decomposes via intermediate hydroxides (α/β-Ni(OH)₂) and forms NiO above 450°C, studied via TGA and FTIR .

- Cobalt Acetate : Forms Co₃O₄ spinel structures at lower temperatures, favoring magnetic applications .

Application-Specific Performance

(b) Environmental Catalysis

属性

CAS 编号 |

6018-89-9 |

|---|---|

分子式 |

C2H6NiO3 |

分子量 |

136.76 g/mol |

IUPAC 名称 |

acetic acid;nickel;hydrate |

InChI |

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI 键 |

GRNFHGJTPWYDPE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |

规范 SMILES |

CC(=O)O.O.[Ni] |

Key on ui other cas no. |

6018-89-9 |

Pictograms |

Irritant; Health Hazard |

同义词 |

(CH3COO)2Ni.4H2O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。